2-cyano-N-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)-3-(furan-2-yl)prop-2-enamide
Description
2-cyano-N-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)-3-(furan-2-yl)prop-2-enamide is a heterocyclic organic compound featuring a benzodiazole core substituted with methyl groups at the 1- and 2-positions, a cyano group, and a furan-2-yl moiety conjugated via a propenamide linker. The compound’s synthesis likely involves multi-step reactions, including condensation and cyclization steps, analogous to methods described for related benzimidazole derivatives .
Properties
IUPAC Name |
2-cyano-N-(1,2-dimethylbenzimidazol-5-yl)-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-11-19-15-9-13(5-6-16(15)21(11)2)20-17(22)12(10-18)8-14-4-3-7-23-14/h3-9H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFSLBCLLNALNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)C(=CC3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: Starting with a suitable precursor, such as o-phenylenediamine, the benzodiazole core can be synthesized through cyclization reactions.
Introduction of the Dimethyl Groups: Methylation reactions using methylating agents like methyl iodide can introduce the dimethyl groups at the desired positions.
Furan Ring Incorporation: The furan ring can be introduced through coupling reactions, such as Suzuki or Heck coupling.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through condensation reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-cyano-N-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)-3-(furan-2-yl)prop-2-enamide would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzimidazole/Benzodiazole Family
The compound shares structural motifs with N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (e.g., compounds 3a–3b in ). Key differences include:
- Core Heterocycle: The target compound contains a 1,3-benzodiazole (two nitrogen atoms in a fused benzene ring), whereas 3a–3b feature a benzimidazole (benzene fused with an imidazole ring).
- Substituents: The cyano group and furan-2-yl propenamide linker in the target compound contrast with the hydrazide and benzylidene substituents in 3a–3b, impacting solubility and target binding.
- Synthetic Pathways: Both classes employ condensation reactions (e.g., hydrazide-aldehyde condensations in 3a–3b ), but the target compound’s synthesis likely requires additional steps to introduce the cyano and furan groups.
Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)
Note: Data inferred from structural features due to absence of experimental values in evidence.
Crystallographic Refinement Considerations
The compound’s rigidity (due to conjugated enamide and aromatic systems) would facilitate refinement via SHELXL, similar to other heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
